molecular formula C18H21N3O B10919540 (2E)-3-(1-methyl-1H-pyrazol-4-yl)-1-[4-(piperidin-1-yl)phenyl]prop-2-en-1-one

(2E)-3-(1-methyl-1H-pyrazol-4-yl)-1-[4-(piperidin-1-yl)phenyl]prop-2-en-1-one

Cat. No.: B10919540
M. Wt: 295.4 g/mol
InChI Key: NMCXIPYGNDKXND-BJMVGYQFSA-N
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Description

(E)-3-(1-METHYL-1H-PYRAZOL-4-YL)-1-(4-PIPERIDINOPHENYL)-2-PROPEN-1-ONE is a synthetic organic compound that features a pyrazole ring and a piperidine moiety. Compounds with such structures are often investigated for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(1-METHYL-1H-PYRAZOL-4-YL)-1-(4-PIPERIDINOPHENYL)-2-PROPEN-1-ONE typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable 1,3-diketone.

    Attachment of the piperidine ring: This step involves the reaction of the pyrazole derivative with a piperidine-containing compound under appropriate conditions.

    Formation of the propenone linkage: This is usually done via a condensation reaction between the pyrazole-piperidine intermediate and an aldehyde or ketone.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(1-METHYL-1H-PYRAZOL-4-YL)-1-(4-PIPERIDINOPHENYL)-2-PROPEN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (E)-3-(1-METHYL-1H-PYRAZOL-4-YL)-1-(4-PIPERIDINOPHENYL)-2-PROPEN-1-ONE would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(1-METHYL-1H-PYRAZOL-4-YL)-1-(4-PIPERIDINOPHENYL)-2-BUTEN-1-ONE: Similar structure with a butenone linkage.

    (E)-3-(1-METHYL-1H-PYRAZOL-4-YL)-1-(4-PIPERIDINOPHENYL)-2-HEXEN-1-ONE: Similar structure with a hexenone linkage.

Uniqueness

(E)-3-(1-METHYL-1H-PYRAZOL-4-YL)-1-(4-PIPERIDINOPHENYL)-2-PROPEN-1-ONE is unique due to its specific combination of a pyrazole ring, piperidine moiety, and propenone linkage, which may confer distinct biological activities and chemical properties compared to its analogs.

Properties

Molecular Formula

C18H21N3O

Molecular Weight

295.4 g/mol

IUPAC Name

(E)-3-(1-methylpyrazol-4-yl)-1-(4-piperidin-1-ylphenyl)prop-2-en-1-one

InChI

InChI=1S/C18H21N3O/c1-20-14-15(13-19-20)5-10-18(22)16-6-8-17(9-7-16)21-11-3-2-4-12-21/h5-10,13-14H,2-4,11-12H2,1H3/b10-5+

InChI Key

NMCXIPYGNDKXND-BJMVGYQFSA-N

Isomeric SMILES

CN1C=C(C=N1)/C=C/C(=O)C2=CC=C(C=C2)N3CCCCC3

Canonical SMILES

CN1C=C(C=N1)C=CC(=O)C2=CC=C(C=C2)N3CCCCC3

Origin of Product

United States

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